6-Oxo-1,3-diazinane-4-carbaldehyde
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Overview
Description
6-Oxo-1,3-diazinane-4-carbaldehyde is a heterocyclic compound featuring a six-membered ring with two nitrogen atoms and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,3-diazinane-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate diamines with aldehydes under controlled conditions. The reaction is often carried out in the presence of catalysts to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-1,3-diazinane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted diazinane derivatives.
Scientific Research Applications
6-Oxo-1,3-diazinane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Oxo-1,3-diazinane-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- 6-Oxo-1,4-diazinane-4-carbaldehyde
- 6-Oxo-1,2-diazinane-4-carbaldehyde
- 6-Oxo-1,6-dihydropyridine-3-carbaldehyde
Comparison: 6-Oxo-1,3-diazinane-4-carbaldehyde is unique due to its specific ring structure and the position of the nitrogen atoms. This structural difference imparts distinct chemical and biological properties compared to its analogs. For instance, the 1,3-diazinane configuration may result in different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6-oxo-1,3-diazinane-4-carbaldehyde |
InChI |
InChI=1S/C5H8N2O2/c8-2-4-1-5(9)7-3-6-4/h2,4,6H,1,3H2,(H,7,9) |
InChI Key |
UUZQMMDLJJSRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCNC1=O)C=O |
Origin of Product |
United States |
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